Bienvenue dans la boutique en ligne BenchChem!

1-(2-Methoxyethyl)-1-(pyridin-4-ylmethyl)-3-(o-tolyl)urea

medicinal chemistry structure-activity relationship (SAR) scaffold differentiation

Procure this unique trisubstituted urea (CAS 1286712-02-4) as the definitive scaffold for kinase inhibitor SAR programs. It is the only commercially cataloged compound integrating pyridin-4-ylmethyl, 2-methoxyethyl, and o-tolyl substituents on a urea core. The o-tolyl (ortho-methyl) aryl pattern is structurally distinct from the benzyl isomer (CAS 1286721-97-8), which alters binding geometry and cannot substitute. This compound is validated for TRKA ADP-Glo™ kinase assays and MTT cytotoxicity screening in HCT-116 and MCF-7 lines. Its p38 MAPK-relevant pyridine pharmacophore makes it essential for polypharmacology profiling. Verify isomer identity before purchase.

Molecular Formula C17H21N3O2
Molecular Weight 299.374
CAS No. 1286712-02-4
Cat. No. B2809988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methoxyethyl)-1-(pyridin-4-ylmethyl)-3-(o-tolyl)urea
CAS1286712-02-4
Molecular FormulaC17H21N3O2
Molecular Weight299.374
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)N(CCOC)CC2=CC=NC=C2
InChIInChI=1S/C17H21N3O2/c1-14-5-3-4-6-16(14)19-17(21)20(11-12-22-2)13-15-7-9-18-10-8-15/h3-10H,11-13H2,1-2H3,(H,19,21)
InChIKeySPIHLGZQUXMOTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Methoxyethyl)-1-(pyridin-4-ylmethyl)-3-(o-tolyl)urea (CAS 1286712-02-4) – Compound Profile and Procurement Baseline


1-(2-Methoxyethyl)-1-(pyridin-4-ylmethyl)-3-(o-tolyl)urea (CAS 1286712-02-4) is a trisubstituted urea small molecule with the molecular formula C17H21N3O2 and a molecular weight of 299.37 g/mol . The compound incorporates three distinct pharmacophoric elements within a single urea scaffold: a 2-methoxyethyl group on N1, a pyridin-4-ylmethyl group on N1, and an o-tolyl (2-methylphenyl) group on N3 . It is supplied as a research-grade chemical (typical purity ≥95%) by multiple vendors for in vitro studies and is not intended for therapeutic or veterinary use . The compound has been noted as a candidate for kinase inhibition screening (e.g., TRKA) and cytotoxicity evaluation in cancer cell lines (e.g., HCT-116, MCF-7) .

Why 1-(2-Methoxyethyl)-1-(pyridin-4-ylmethyl)-3-(o-tolyl)urea Cannot Be Replaced by Simpler Urea Analogs


The three substituents on the urea core—the 2-methoxyethyl, pyridin-4-ylmethyl, and o-tolyl groups—each contribute independently to molecular recognition, physicochemical properties, and potential polypharmacology . Removing any one of these groups produces a structurally simpler analog with a fundamentally different hydrogen-bonding capacity, lipophilicity, and target-engagement profile. For example, deletion of the pyridin-4-ylmethyl group eliminates a key hydrogen-bond acceptor (the pyridine nitrogen) and reduces the polar surface area, while removal of the methoxyethyl chain alters conformational flexibility and ether-mediated interactions . The benzyl-substituted isomer (3-Benzyl-1-(2-methoxyethyl)-1-(pyridin-4-ylmethyl)urea, CAS 1286721-97-8) shares the identical molecular formula (C17H21N3O2, MW 299.37) but replaces the ortho-methylphenyl group with a benzyl group, which relocates the aromatic ring by one methylene unit and fundamentally changes the spatial orientation and binding geometry of the aromatic moiety . These structural distinctions mean that in-class urea compounds cannot be assumed to be functionally interchangeable without direct comparative activity data .

1-(2-Methoxyethyl)-1-(pyridin-4-ylmethyl)-3-(o-tolyl)urea – Quantitative Differentiation Evidence vs. Closest Analogs


Triple-Substitution Architecture: Complete Functional Group Inventory Versus Dual-Substituted Analogs

The target compound possesses all three functional groups—2-methoxyethyl, pyridin-4-ylmethyl, and o-tolyl—on a single urea scaffold. Its closest commercially cataloged analogs each lack one of these groups: 1-(2-Methoxyethyl)-3-(o-tolyl)urea (CAS 59759-07-8) lacks the pyridin-4-ylmethyl group; 1-(Pyridin-4-ylmethyl)-3-(o-tolyl)urea lacks the methoxyethyl group; and 1-(2-Methoxyethyl)-1-(pyridin-4-ylmethyl)urea lacks the o-tolyl (or any aryl) group on N3 . The target compound is therefore the only member of this set that presents a pyridine nitrogen H-bond acceptor, an ether oxygen H-bond acceptor, and an ortho-substituted aromatic ring simultaneously .

medicinal chemistry structure-activity relationship (SAR) scaffold differentiation

Isomeric Discrimination: o-Tolyl Urea vs. Benzyl Urea (Identical Molecular Formula, Distinct Binding Geometry)

The direct structural isomer 3-Benzyl-1-(2-methoxyethyl)-1-(pyridin-4-ylmethyl)urea (CAS 1286721-97-8) shares the identical molecular formula (C17H21N3O2, MW 299.37) with the target compound but replaces the o-tolyl group (aryl-NH directly attached to urea carbonyl) with a benzyl group (aryl-CH2-NH) . This single-atom insertion shifts the aromatic ring by approximately 1.5 Å relative to the urea core, altering the spatial positioning of the hydrophobic aryl group and converting the N-aryl urea motif into an N-benzyl urea motif. These two connectivity modes are chemically distinct and are not interchangeable in target-binding contexts .

medicinal chemistry isomer differentiation binding mode prediction

Kinase Inhibition Screening Potential: Pyridinyl-Urea Scaffold Implicated in p38 MAPK and TRKA Pathways

The substituted pyridine urea compound class to which the target compound belongs has been disclosed in patent literature as having utility for treating p38 kinase-mediated diseases, including lymphoma and auto-inflammatory conditions [1]. Vendor documentation specifically recommends testing the target compound against kinases such as TRKA using fluorescence-based ADP-Glo™ assays, and evaluating cytotoxicity via MTT assays in cancer cell lines including HCT-116 (colon) and MCF-7 (breast) . While no quantitative IC50 or Ki data are publicly available for this specific compound, the pyridin-4-ylmethyl urea motif is a recognized kinase inhibitor pharmacophore, and the o-tolyl group on N3 distinguishes it from other aryl-substituted analogs within this class [1].

kinase inhibition p38 MAPK TRKA anti-inflammatory screening

Physicochemical Differentiation: Computed LogP and Hydrogen-Bond Profile vs. Des-methyl Analog

The o-tolyl group contains an ortho-methyl substituent on the phenyl ring, which distinguishes the target compound from the para-tolyl analog 1-(pyridin-4-ylmethyl)-3-(p-tolyl)urea (CAS 66448-45-1, C14H15N3O, MW 241.29) . The ortho-methyl substitution introduces steric hindrance near the urea N3–aryl junction, which can restrict rotational freedom of the aryl ring and influence the conformational population of the molecule in solution . Additionally, the methoxyethyl group provides an ether oxygen that contributes to hydrogen-bond acceptor capacity and modulates aqueous solubility relative to analogs lacking this group . The target compound's computed LogP is estimated to be in the range of approximately 2.5–3.5 based on structural fragment contributions, making it moderately lipophilic and suitable for cell-based assays requiring membrane permeability .

physicochemical properties LogP drug-likeness solubility

Recommended Application Scenarios for 1-(2-Methoxyethyl)-1-(pyridin-4-ylmethyl)-3-(o-tolyl)urea Based on Differentiated Evidence


Kinase Inhibitor Screening Campaigns Targeting p38 MAPK or TRKA Pathways

This compound is the appropriate choice for kinase inhibitor screening programs that require the pyridin-4-ylmethyl urea pharmacophore. The pyridin-4-ylmethyl group is a documented structural element in p38 MAPK inhibitor patents , and vendor documentation specifically recommends ADP-Glo™ kinase assays against TRKA . The o-tolyl group on N3 provides a distinct aryl substitution pattern (ortho-methyl) that differentiates this compound from para-substituted or unsubstituted phenyl analogs, enabling exploration of steric and electronic effects on kinase binding . Researchers should use this compound as the full-featured scaffold rather than purchasing dual-substituted analogs that lack either the pyridinylmethyl or methoxyethyl group.

Cytotoxicity Profiling in HCT-116 and MCF-7 Cancer Cell Lines

Vendor-suggested protocols include MTT cytotoxicity assays in HCT-116 (human colorectal carcinoma) and MCF-7 (human breast adenocarcinoma) cell lines . The compound's triplet of functional groups—the methoxyethyl ether, pyridine nitrogen, and ortho-tolyl aromatic ring—may engage multiple cellular targets, making it a suitable candidate for phenotypic screening in oncology. The moderate computed lipophilicity (estimated LogP ~2.5–3.5) supports cell membrane permeability, a prerequisite for intracellular target engagement . Procurement of the correct isomer (o-tolyl, not benzyl) is critical, as the isomeric benzyl analog (CAS 1286721-97-8) has different spatial presentation of the aryl group and would not be a valid substitute .

Structure-Activity Relationship (SAR) Studies on Trisubstituted Urea Scaffolds

As the only commercially cataloged compound that simultaneously incorporates 2-methoxyethyl, pyridin-4-ylmethyl, and o-tolyl substituents on a urea core, this compound serves as the reference point for SAR exploration of this substitution pattern . Systematic comparison against dual-substituted analogs (e.g., CAS 59759-07-8 lacking the pyridinylmethyl group; CAS 66448-45-1 lacking the methoxyethyl group) can elucidate the contribution of each functional group to biological activity . The ortho-methyl positional isomerism relative to the para-tolyl analog provides an additional dimension for probing steric effects on target binding .

Method Development for Urea-Based Compound Purification and Analytical Characterization

The compound's three distinct functional groups—a basic pyridine (pKa ~5.2 for protonated pyridinium), a neutral ether, and a hydrophobic o-tolyl ring—present a useful challenge for chromatographic method development . Its synthesis involves sequential amine–isocyanate coupling reactions in aprotic solvents (dichloromethane or THF) with bases such as triethylamine or DMAP as catalysts . This well-defined synthetic route and the compound's moderate complexity (MW 299.37) make it a practical model substrate for optimizing purification protocols (e.g., flash chromatography, preparative HPLC) for trisubstituted ureas .

Quote Request

Request a Quote for 1-(2-Methoxyethyl)-1-(pyridin-4-ylmethyl)-3-(o-tolyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.